2-Bromo-3'-trifluoromethoxyacetophenone

Description

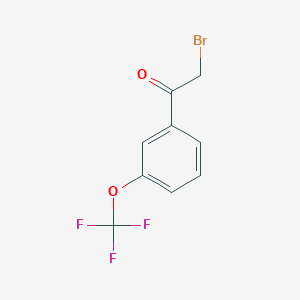

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKYVVGHLJGVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381079 | |

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237386-01-5 | |

| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone

Abstract

This technical guide provides a comprehensive overview of 2-bromo-3'-trifluoromethoxyacetophenone, a key halogenated ketone intermediate in modern organic synthesis and medicinal chemistry. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and metabolic stability to molecules, making this building block particularly valuable for the development of novel pharmaceutical agents and advanced materials. This document details the compound's physicochemical properties, provides a thorough analysis of its spectroscopic signature, outlines robust synthetic protocols with mechanistic insights, explores its reactivity and synthetic utility, and establishes clear guidelines for safe handling and storage. The content is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Introduction and Strategic Importance

This compound is a substituted aromatic ketone that serves as a powerful intermediate in synthetic chemistry. Its structure is characterized by two highly reactive sites: the electrophilic carbonyl carbon and the adjacent α-carbon bearing a bromine atom, which is an excellent leaving group. This dual reactivity makes it a versatile precursor for a wide range of molecular scaffolds.[1]

The presence of the 3'-trifluoromethoxy substituent is of particular significance. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic. In drug design, its incorporation can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets. Consequently, building blocks like this compound are instrumental in the synthesis of complex molecules for agrochemical and pharmaceutical research.[2][3]

This guide will serve as a definitive resource, consolidating critical data and field-proven methodologies related to this compound.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below. Note that while a specific CAS Number for the 3'-trifluoromethoxy isomer is not prominently indexed, its identity is confirmed through its IUPAC name and structural data. For context, the related 3'-(trifluoromethyl) analog is registered under CAS Number 2003-10-3.[4][5][6][7]

| Property | Data | Source |

| IUPAC Name | 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | N/A |

| Molecular Formula | C₉H₆BrF₃O | [4] |

| Molecular Weight | 283.04 g/mol | Calculated |

| Appearance | Expected to be a clear, colorless to pale yellow liquid or low-melting solid | [7] |

| Purity | Typically ≥97% (via GC or NMR) | [7] |

| InChI Key | (Anticipated) | N/A |

| SMILES | FC(F)(F)Oc1cccc(c1)C(=O)CBr | N/A |

Diagram: Chemical Structure

Caption: Structure of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone.

Synthesis and Mechanistic Considerations

The synthesis of this compound is reliably achieved via a two-step process involving Friedel-Crafts acylation followed by a regioselective α-bromination. Understanding the mechanism of each step is critical for optimizing reaction conditions and minimizing impurity formation.

Diagram: High-Level Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

The initial step involves the acylation of a suitable aromatic precursor, such as 1-bromo-3-(trifluoromethoxy)benzene or trifluoromethoxybenzene itself, with an acetylating agent. The use of acetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.[8][9]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Key steps in the Friedel-Crafts acylation reaction.

Step 2: α-Bromination of the Ketone

The second step is the selective bromination of the methyl group adjacent to the carbonyl (the α-position). This reaction is typically acid-catalyzed, often using bromine (Br₂) in acetic acid.[1][10][11]

Mechanism: The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the bromine concentration.[10]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr from Br₂/AcOH or added acid).

-

Enol Formation (Rate-Determining Step): A base (e.g., H₂O, acetate) removes an α-proton, leading to the formation of the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine.

-

Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst.

Diagram: Mechanism of Acid-Catalyzed α-Bromination

Caption: The enol intermediate is key in acid-catalyzed α-bromination.

Reactivity and Synthetic Applications

α-Bromo ketones are highly prized for their versatility. The presence of two electrophilic centers and a good leaving group allows for a multitude of subsequent transformations. They are common precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[1][3]

Common Reactions:

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative yields a thiazole ring, a common motif in medicinal chemistry.[3]

-

Synthesis of Pyrazines: Condensation with diamines can produce pyrazine derivatives, which are used in materials science and as ligands.[3]

-

Favorskii Rearrangement: Treatment with a base can lead to a rearranged ester product.

-

Nucleophilic Substitution: The bromide can be displaced by a wide variety of nucleophiles (e.g., amines, azides, carboxylates) to introduce new functional groups at the α-position.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and should be adapted based on specific equipment and safety infrastructure. All work should be performed in a well-ventilated fume hood.

Protocol: Synthesis of 3'-Trifluoromethoxyacetophenone

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

-

Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add 1-(trifluoromethoxy)benzene (1.0 eq) to the flask. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol: α-Bromination of 3'-Trifluoromethoxyacetophenone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3'-trifluoromethoxyacetophenone (1.0 eq) from the previous step in glacial acetic acid.

-

Addition: Add molecular bromine (1.05 eq) dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A few drops of HBr can be added to initiate the reaction.[11]

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS. Avoid letting the reaction proceed for too long to prevent the formation of dibrominated side products.[12]

-

Work-up: Once complete, pour the reaction mixture into a large volume of cold water. Extract the product with a suitable solvent like ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often purified by recrystallization or column chromatography on silica gel.

Safety, Handling, and Storage

α-Bromo ketones are lachrymatory (tear-inducing) and are potent irritants to the skin, eyes, and respiratory system. All handling must be conducted inside a certified chemical fume hood.[13][14][15]

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety goggles (EN 166), and chemically resistant gloves (e.g., nitrile).[16] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[15] |

| Skin Contact | Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[15][16] |

| Eye Contact | Causes serious eye irritation/damage. In case of contact, rinse cautiously with water for several minutes.[15][16] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Refrigeration (2-8 °C) is often recommended.[13][14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its unique combination of a reactive α-bromo ketone moiety and an electronically significant trifluoromethoxy group makes it a strategic building block for accessing novel and complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in driving innovation in drug discovery, materials science, and beyond.

References

- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). Efficient Oxidative α-Halogenation of 1,3-Dicarbonyl Compounds Using TiX₄/H₂O₂. The Journal of Organic Chemistry, 71(23), 8961–8963.

-

Prakash, O., Saini, N., & Sharma, P. K. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry. Available at: [Link]

-

Fisher Scientific. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. Available at: [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Wilsdorf, M., Leichnitz, D., & Reissig, H.-U. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic Letters, 15(10), 2494–2497. Available at: [Link]

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

NIST. 2-Bromo-3'-methoxyacetophenone - IR Spectrum. Available at: [Link]

-

NIST. 2-Bromo-3'-methoxyacetophenone - Mass Spectrum. Available at: [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

-

NIST. 2-Bromo-3'-methoxyacetophenone - Notes. Available at: [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

-

Reddit. Separation of Ketone and alpha Bromo ketone. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% | Fisher Scientific [fishersci.ca]

- 6. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. 2-ブロモ-3′-フルオロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-Bromo-4 -(trifluoromethyl)acetophenone 95 383-53-9 [sigmaaldrich.com]

- 15. downloads.ossila.com [downloads.ossila.com]

- 16. fishersci.dk [fishersci.dk]

A Comprehensive Technical Guide to 2-Bromo-3'-(trifluoromethoxy)acetophenone

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic profile and high lipophilicity, which can enhance metabolic stability, improve membrane permeability, and modulate target-binding affinity.[1][2]

This technical guide provides an in-depth exploration of 2-Bromo-3'-(trifluoromethoxy)acetophenone, a key synthetic intermediate that combines the reactivity of an α-bromo ketone with the advantageous properties of the trifluoromethoxy group. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols. The insights herein are designed to facilitate its effective use in the laboratory and accelerate research and development endeavors.

Chemical Identity and Physicochemical Properties

2-Bromo-3'-(trifluoromethoxy)acetophenone is a halogenated aromatic ketone. The α-bromo functionality renders the methylene carbon highly electrophilic, making it a versatile precursor for a wide array of nucleophilic substitution reactions. The trifluoromethoxy group at the meta-position of the phenyl ring significantly alters the electronic and steric nature of the molecule compared to its non-fluorinated or trifluoromethyl analogues.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one | N/A |

| CAS Number | 360-48-5 | N/A |

| Molecular Formula | C₉H₆BrF₃O₂ | N/A |

| Molecular Weight | 283.04 g/mol | Calculated |

| Appearance | Colorless to pale yellow solid or liquid | [3][4] |

| Purity | Typically ≥97% | [3] |

Note: Data for the trifluoromethoxy derivative is less common in public databases. Some properties are inferred from the closely related and more documented 2-Bromo-3'-(trifluoromethyl)acetophenone (CAS 2003-10-3, MW 267.04 g/mol ). Researchers should always refer to the lot-specific Certificate of Analysis.[5][6][7]

Chemical Structure:

Caption: Structure of 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one.

Synthesis and Purification

The most direct and common method for preparing α-bromo ketones is through the acid-catalyzed bromination of the parent ketone.[8] This pathway proceeds via an enol intermediate, which is the rate-determining step of the reaction.

Expertise & Causality: The choice of an acid catalyst (e.g., acetic acid) is crucial as it facilitates the tautomerization of the ketone to its enol form.[9] The enol is the active nucleophile that attacks the electrophilic bromine. This mechanism ensures selective mono-bromination at the α-position. In the absence of an acid, the reaction is significantly slower. Using elemental bromine (Br₂) is common, although reagents like N-Bromosuccinimide (NBS) can also be employed, sometimes offering milder conditions. The solvent choice, typically a non-reactive polar solvent like acetic acid or dichloromethane, is important to solubilize the reactants and facilitate the reaction while minimizing side products.[10]

Detailed Experimental Protocol: Synthesis

This protocol describes the α-bromination of 3'-(trifluoromethoxy)acetophenone.

Materials:

-

3'-(Trifluoromethoxy)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3'-(trifluoromethoxy)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via an addition funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acid.

-

Workup - Neutralization: Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears. Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude 2-Bromo-3'-(trifluoromethoxy)acetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: General workflow for synthesis and purification.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for comprehensive characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. The most characteristic signal for 2-Bromo-3'-(trifluoromethoxy)acetophenone is a singlet for the two protons of the α-methylene group (-CH₂Br), typically appearing around δ 4.4-4.7 ppm. The aromatic protons will appear in the δ 7.5-8.0 ppm region with splitting patterns indicative of the meta-substitution.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis will show a characteristic peak for the carbonyl carbon (C=O) around δ 190 ppm and a signal for the α-carbon (-CH₂Br) around δ 30-35 ppm. The carbon of the -OCF₃ group will also have a distinct chemical shift and may show coupling to the fluorine atoms.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a definitive technique for fluorinated compounds. The trifluoromethoxy group will exhibit a sharp singlet in the ¹⁹F NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature to look for is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch. Strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F and C-O stretching vibrations from the trifluoromethoxy group.

Caption: Logical workflow for analytical validation.

Applications in Research and Development

The utility of 2-Bromo-3'-(trifluoromethoxy)acetophenone stems from its dual functionality: the reactive α-bromo ketone handle and the property-enhancing -OCF₃ group.

Medicinal Chemistry: This compound is an excellent electrophilic building block for synthesizing heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, it can react with thioamides or thioureas to form thiazoles, or with amidines to form imidazoles.[11] The trifluoromethoxy group is particularly valuable in drug design for several reasons:

-

Metabolic Stability: The C-F bonds are extremely strong, making the -OCF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

-

Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug's ability to cross biological membranes, enhancing absorption and distribution.[1]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be used to fine-tune a molecule's ionization state at physiological pH.

-

Improved Target Binding: The unique steric and electronic properties of the group can lead to favorable interactions within a protein's binding pocket.[2]

Materials Science: The reactive nature of this compound also makes it a useful precursor for synthesizing ligands for organometallic complexes. Such complexes, particularly those involving iridium or ruthenium, can have applications as phosphorescent emitters in organic light-emitting diodes (OLEDs) or as photocatalysts.[11]

Safety, Handling, and Storage

As with all α-halo ketones, 2-Bromo-3'-(trifluoromethoxy)acetophenone is a hazardous chemical and must be handled with appropriate precautions. These compounds are potent lachrymators (tear-inducing) and alkylating agents, meaning they can react with biological nucleophiles.

Hazard Identification:

-

Causes severe skin burns and eye damage. [12]

-

May cause respiratory irritation. [5]

-

Harmful if swallowed or inhaled.

-

Potent Lachrymator. [12]

Safety and Handling Protocols:

| Category | Recommendation |

| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[12] |

| Personal Protective Equipment (PPE) | Chemical safety goggles and a full-face shield are mandatory. Wear chemically resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn. |

| Handling | Avoid all personal contact. Do not breathe vapors. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. |

| Spill Response | In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Evacuate the area for large spills. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, seek immediate medical attention. Skin: Immediately wash with soap and water for at least 15 minutes, remove contaminated clothing, and seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12] |

Conclusion

2-Bromo-3'-(trifluoromethoxy)acetophenone is a high-value synthetic intermediate for researchers engaged in drug discovery and materials science. Its α-bromo ketone functionality provides a versatile reaction site for constructing complex molecular architectures, while the trifluoromethoxy substituent offers a proven strategy for enhancing key molecular properties like metabolic stability and lipophilicity. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in advancing scientific innovation.

References

-

Oakwood Chemical. 2-Bromo-3'-(trifluoromethyl)acetophenone, min 95%. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. Examples of drugs bearing trifluoromethyl groups. [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- McMurry, J. Organic Chemistry: A Tenth Edition - 22.

-

Wikipedia. Ketone halogenation. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

- Google Patents. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H31526.09 [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. aksci.com [aksci.com]

2-Bromo-3'-trifluoromethoxyacetophenone physical properties

An In-depth Technical Guide to the Physicochemical Properties and Spectroscopic Profile of 2-Bromo-3'-trifluoromethoxyacetophenone

Abstract

This technical guide provides a comprehensive overview of the physical properties, spectroscopic profile, and chemical reactivity of this compound (CAS No. 237386-01-5). As a key building block in medicinal chemistry and organic synthesis, this α-bromo ketone possesses a unique combination of a reactive electrophilic center and a trifluoromethoxy-substituted aromatic ring, which imparts desirable pharmacokinetic properties in drug candidates. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and essential safety information to facilitate its effective use in the laboratory.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ketone. The presence of bromine on the α-carbon makes it a potent electrophile, ideal for nucleophilic substitution reactions, while the 3'-trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative compounds.

While extensive experimental data for this specific compound is not widely published, its core physical properties have been established and are summarized below.

| Identifier | Value | Source(s) |

| Compound Name | 2-Bromo-3'-(trifluoromethoxy)acetophenone | [1][2] |

| Synonym(s) | Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]- | [1][2] |

| CAS Number | 237386-01-5 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | Calculated |

| Appearance | White crystalline solid | [1] |

Note: Specific quantitative properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. However, based on analogous structures like 2-Bromo-3'-methoxyacetophenone (m.p. 60-62 °C), it is expected to be a solid with a relatively low melting point.[3]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and direct route to this compound is the α-bromination of its parent ketone, 3'-(trifluoromethoxy)acetophenone. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed bromination using molecular bromine in a solvent like acetic acid or ether is a standard method for achieving regioselective α-halogenation of ketones.

The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The α-Bromo Ketone Moiety

The primary utility of this compound stems from the high reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the α-carbon towards nucleophilic attack (Sₙ2 reaction). This makes it a valuable precursor for constructing a wide variety of molecular scaffolds, particularly heterocycles, by reacting it with diverse nucleophiles such as amines, thiols, and carbanions.

Caption: Nucleophilic substitution (Sₙ2) at the activated α-carbon.

Spectroscopic Characterization Profile

A definitive spectroscopic analysis is crucial for structure verification and quality control. While a specific, published spectrum for this compound is not available, a predicted profile based on its structure and data from analogous compounds is presented below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~4.45 ppm (s, 2H): This singlet corresponds to the two methylene protons (-CH₂Br) on the α-carbon. The strong deshielding effect of both the adjacent carbonyl group and the electronegative bromine atom shifts this signal significantly downfield.

-

δ ~7.40-7.80 ppm (m, 4H): These signals represent the four protons on the aromatic ring. The trifluoromethoxy group at the 3'-position will influence their chemical shifts and splitting patterns, leading to a complex multiplet. The proton at the 2'-position (ortho to the carbonyl) is expected to be the most downfield due to the anisotropic effect of the C=O bond.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~30-35 ppm: Signal for the α-carbon (-C H₂Br).

-

δ ~115-135 ppm: A series of signals corresponding to the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

δ ~122 ppm (q, JC-F ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OC F₃).

-

δ ~149 ppm (q, JC-F ≈ 2 Hz): The aromatic carbon attached to the -OCF₃ group.

-

δ ~190-192 ppm: The characteristic signal for the carbonyl carbon (-C =O).

Key Infrared (IR) Absorption Bands

-

~1700 cm⁻¹ (strong): A sharp and intense absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.

-

~1250-1150 cm⁻¹ (strong): Intense bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group.

-

~1600 cm⁻¹ (medium): Absorption from the C=C stretching of the aromatic ring.

-

~650-700 cm⁻¹ (medium-weak): Signal for the C-Br stretch.

Standard Experimental Protocols

Reproducible data relies on standardized procedures. The following protocols provide a baseline for acquiring high-quality analytical data.

Protocol for NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum after standard instrument procedures (locking, tuning, shimming). A standard single-pulse experiment is sufficient for ¹H NMR.

Protocol for Mass Spectrometry (MS) Analysis

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS system.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into the instrument. Use a standard EI method with an electron energy of 70 eV. Scan a mass range of m/z 50-350 to observe the molecular ion peak and key fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Safety, Handling, and Storage

α-Bromo ketones are potent lachrymators and are corrosive. Extreme caution must be exercised during handling. Safety information is inferred from closely related haloacetophenones.[4]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4] |

| Eye Damage/Irritation | Causes serious eye damage.[4] |

| Respiratory Irritation | May cause respiratory irritation.[5] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid or its solutions should be performed inside a certified chemical fume hood.[4]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Prevent dust formation. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from incompatible substances such as strong oxidizing agents and bases.

-

Spill & First Aid: In case of contact, immediately flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For spills, evacuate the area, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent for disposal as hazardous waste.

References

-

ChemBK. Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]- Request for Quotation. [https://www.chembk.com/en/chem/Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-]([Link], 2-bromo-1-[3-(trifluoromethoxy)phenyl]-)

-

BIOSYNCE. 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. [Link]

-

Polycil. 2-BroMo-1-(3-(trifluoroMethoxy)phenyl)ethanone. [Link]

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

Sources

2-Bromo-3'-trifluoromethoxyacetophenone safety data sheet

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3'-trifluoromethoxyacetophenone

Chemical Identification and Predicted Properties

This compound is a halogenated aromatic ketone. Its structure suggests it is a reactive intermediate, valuable in organic synthesis for introducing the 3-(trifluoromethoxy)benzoyl moiety.

-

IUPAC Name: 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone

-

Molecular Formula: C₉H₆BrF₃O

-

Molecular Weight: 283.04 g/mol

-

Chemical Structure: (A representative structure, as a specific CAS entry is not available)

Predicted Physicochemical Properties: Based on analogs like 2-bromo-3'-(trifluoromethyl)acetophenone and other bromoacetophenones, this compound is expected to be a solid (powder or crystals) or a liquid at room temperature, with low water solubility.[1] It is likely to be sensitive to moisture and light.[2][3]

Predictive Hazard Identification and Classification

Based on the consistent hazard classifications of numerous α-bromoacetophenone analogs, a GHS classification for this compound can be predicted. The primary hazards stem from its nature as an α-haloketone, which are known alkylating agents and lachrymators.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage, or H319: Causes serious eye irritation.[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful if swallowed, in contact with skin, or if inhaled.[3][8] |

Signal Word: Danger or Warning [3][4]

Primary Hazard Concerns:

-

Corrosivity and Irritation: Direct contact can cause severe chemical burns to the skin and eyes.[3][8] Vapors are highly irritating to the respiratory tract, potentially leading to lung edema.[8] The compound is a potent lachrymator (tear-producing agent).

-

Sensitization: Some bromoacetophenones may cause skin sensitization, leading to an allergic contact dermatitis upon repeated exposure.[8]

-

Toxicity: While specific LD50 data is unavailable, analogs are considered toxic or harmful if ingested, inhaled, or absorbed through the skin.[3] Ingestion can cause severe burns to the mouth and gastrointestinal tract.[8]

Safe Handling and Engineering Controls

A proactive approach to exposure minimization is critical. The causality behind these protocols is the potent, multi-route hazardous nature of α-bromoacetophenones.

Workflow for Safe Handling of Hazardous Reagents

Caption: General workflow for handling hazardous chemical reagents.

Engineering Controls:

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][9] The ventilation system should ensure airborne concentrations are kept below any established exposure limits.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[3]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a full face shield.[8] Standard safety glasses are insufficient.

-

Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's permeation data) at all times.[4] Consider double-gloving. Ensure gloves are removed without contaminating the skin.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[8][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alkalis, and metals like mild steel.[3][8]

-

The product may be light-sensitive; store in an opaque container or in the dark.[2]

Emergency and First Aid Procedures

Immediate and decisive action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[4] Do not allow the victim to rub their eyes. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and shoes while flushing the affected area with large amounts of soap and water for at least 15 minutes.[4] A safety shower should be used if available.[8] Seek immediate medical attention. |

| Inhalation | Remove the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Lay the patient down and keep them warm and rested.[8] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |

Spill Response:

-

Minor Spill: Evacuate the area. Remove all ignition sources.[8] Wearing full PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.[8]

-

Major Spill: Evacuate the laboratory and alert emergency responders.[8]

Experimental Protocol: Safe Weighing and Dilution

This protocol demonstrates a self-validating system for minimizing exposure during a common laboratory task.

Objective: To safely prepare a 0.1 M solution of this compound in a suitable solvent.

Methodology:

-

Preparation (Pre-Validation):

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don full PPE: lab coat, chemical splash goggles, face shield, and double-layered chemically resistant gloves.

-

Assemble all necessary equipment inside the fume hood: analytical balance, weigh paper/boat, spatula, beaker with a stir bar, appropriate volumetric flask, and the chosen solvent.

-

Prepare a quench solution (e.g., a beaker with sodium bicarbonate solution) for deactivating residual compound on the spatula and weigh paper.

-

-

Weighing (Controlled Operation):

-

Place the weigh boat on the balance and tare it.

-

Open the reagent container inside the fume hood, minimizing the opening time.

-

Using the spatula, carefully transfer the approximate required amount of the compound to the weigh boat. Rationale: This step is the highest risk for generating dust or vapors; slow, deliberate movements are essential.

-

Close the reagent container immediately.

-

Record the exact mass.

-

-

Dilution (Containment):

-

Carefully transfer the weighed solid into the beaker containing the solvent and a stir bar. Rationale: Adding the solid to the solvent minimizes dust generation compared to adding solvent to the dry solid.

-

Rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a quantitative transfer.

-

Stir the solution until the solid is fully dissolved.

-

Once dissolved, carefully transfer the solution to the volumetric flask. Rinse the beaker with more solvent and add to the flask.

-

Bring the solution to the final volume with the solvent, cap, and invert to mix.

-

-

Decontamination and Waste Disposal (Post-Validation):

-

Immerse the used spatula and weigh paper in the prepared quench solution.

-

Wipe down the balance and surrounding surfaces in the fume hood with a suitable decontaminating solution.

-

Dispose of all contaminated materials (gloves, weigh paper, paper towels) in a designated, sealed hazardous waste container.[4]

-

Follow institutional procedures for the disposal of the final solution.

-

Emergency Response Logic for a Chemical Spill

Caption: Decision-making workflow for chemical spill response.

References

-

2-Bromo-3'-methoxyacetophenone - Material Safety Data Sheet. Santa Cruz Biotechnology.

-

2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone - Safety Data Sheet. AK Scientific, Inc.

-

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone - Safety Data Sheet. Apollo Scientific.

-

Bromo-2,2,2-trifluoroacetophenone - Safety Data Sheet. Apollo Scientific.

-

2-Bromoacetophenone, 98% - Material Safety Data Sheet. Fisher Scientific (Acros Organics).

-

2-Bromo-3'-(trifluoromethyl)acetophenone, 98% - Product Information. Fisher Scientific.

-

Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Bromo-3′-fluoroacetophenone - SAFETY DATA SHEET. Ossila Ltd.

-

2-Bromo-3'-hydroxyacetophenone - SAFETY DATA SHEET. Fisher Scientific.

-

2-Bromo-4'-(trifluoromethoxy)acetophenone - SAFETY DATA SHEET. Fisher Scientific.

-

2-Bromo-3'-(trifluoromethyl)acetophenone, 98% - Product Information. Thermo Fisher Scientific.

-

2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8. Ossila.

-

2-Bromo-3`-methoxyacetophenone - SAFETY DATA SHEET. Fisher Scientific.

-

6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone - Safety Data Sheet. AK Scientific, Inc.

-

2-Bromo-4′-(trifluoromethyl)acetophenone 95% - Product Information. Sigma-Aldrich.

Sources

- 1. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-3'-trifluoromethoxyacetophenone, a versatile α-bromo ketone that has emerged as a significant building block in medicinal chemistry and drug development. The unique structural combination of an electrophilic α-bromo ketone, a phenyl ring, and a trifluoromethoxy substituent imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document delves into the core structural information, physicochemical properties, detailed spectroscopic analysis, and established synthesis protocols. Furthermore, it explores the characteristic reactivity of this compound, particularly in nucleophilic substitution reactions, and highlights its applications in the development of novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.

Compound Identification and Physicochemical Properties

This compound, also known as 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone, is a halogenated aromatic ketone. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical behavior.

| Property | Value | Reference(s) |

| CAS Number | 237386-01-5 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [2] |

| Molecular Weight | 283.04 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Boiling Point | 240.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [3] |

| IUPAC Name | 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone |

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet further downfield, typically in the range of δ 4.4-5.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon (C=O) at the low-field end of the spectrum (around δ 190 ppm). The carbons of the aromatic ring will resonate in the δ 110-140 ppm region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the δ 30-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The most prominent absorption bands are expected to be:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹, characteristic of an aromatic ketone.

-

C-F Stretch: Strong absorption bands in the region of 1250-1100 cm⁻¹ corresponding to the trifluoromethoxy group.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 700 and 500 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways for α-bromo ketones include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of the benzoyl cation or related fragments.

Synthesis and Reactivity

Synthesis Protocol

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone precursor, 3'-(trifluoromethoxy)acetophenone. While a specific protocol for this exact transformation is not widely published, a general and reliable method for the α-bromination of acetophenones can be adapted. A common approach involves the use of a brominating agent such as bromine (Br₂) in a suitable solvent, often with an acid catalyst.

Experimental Protocol: α-Bromination of 3'-(Trifluoromethoxy)acetophenone

-

Reaction Setup: In a fume hood, a solution of 3'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a suitable solvent such as methanol or a mixture of 1,4-dioxane and diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: A solution of bromine (1.0-1.1 equivalents) in the same solvent is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often performed under light-protected conditions to prevent radical side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent electron-withdrawing carbonyl group and the good leaving group ability of the bromide ion. This makes it a prime substrate for nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[4]

Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides, can readily displace the bromide ion to form new carbon-nucleophile bonds. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Applications in Drug Development

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for introducing this valuable moiety into various molecular scaffolds.

Its primary application lies in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. For instance, it can be used in the Hantzsch thiazole synthesis by reacting with thioamides or thioureas to produce substituted thiazoles. These thiazole derivatives have been investigated for a wide range of biological activities.

Safety and Handling

As an α-bromo ketone, this compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Recommended PPE:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Spill and Disposal:

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features and predictable reactivity make it an important tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

Supporting Information for: Trifluoromethylation of Aryl Halides with a Copper(I) Trifluoromethylating Agent. Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl- IR Spectrum. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-. Retrieved from [https://www.chembk.com/en/chem/Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-]([Link], 2-bromo-1-[3-(trifluoromethoxy)phenyl]-)

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

-

RSC Advances. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

2-Bromo-3'-trifluoromethoxyacetophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone

Introduction

This compound is a substituted α-bromoacetophenone that serves as a crucial building block in contemporary chemical synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The presence of the reactive α-bromo ketone functionality makes it a versatile intermediate for a wide array of subsequent chemical transformations, including nucleophilic substitutions and the construction of various heterocyclic systems.[1]

This guide provides a comprehensive overview of the synthetic pathway to this compound, beginning with an analysis of the synthesis of its precursor, 3'-trifluoromethoxyacetophenone, followed by a detailed exploration of the pivotal α-bromination step. The narrative emphasizes the rationale behind methodological choices, ensuring that the described protocols are not merely instructional but also illustrative of the chemical principles at play.

Part I: Synthesis of the Precursor: 3'-Trifluoromethoxyacetophenone

The journey to our target molecule begins with the efficient synthesis of the starting ketone, 3'-trifluoromethoxyacetophenone. The selection of a synthetic route for this precursor is a critical decision that influences overall yield, purity, cost-effectiveness, and scalability. Several viable methods have been reported in the literature, with the most prominent being Friedel-Crafts acylation and organometallic routes.

Synthetic Strategies for 3'-Trifluoromethoxyacetophenone

-

Route 1: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of trifluoromethoxybenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. While effective, this method can sometimes suffer from issues with regioselectivity, potentially yielding a mixture of ortho, meta, and para isomers. However, with careful selection of catalysts and reaction conditions, the meta-isomer can be obtained in good yield.

-

Route 2: Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable precursor, such as 3-bromotrifluoromethoxybenzene, followed by its reaction with an acetylating agent like acetonitrile or acetyl chloride. This method offers excellent regiochemical control, as the position of the magnesium insertion dictates the site of acylation.

-

Route 3: Diazotization of 3-Trifluoromethylaniline: This multi-step synthesis begins with the diazotization of 3-trifluoromethylaniline, followed by a copper-catalyzed coupling with acetaldoxime and subsequent hydrolysis.[2][3] While a more classical approach, it provides high purity product.[2]

Comparative Analysis of Precursor Synthesis Routes

The choice of the optimal synthesis route depends on factors such as raw material availability, cost, and desired scale of production. The following table summarizes the key performance indicators for the primary synthesis routes to 3'-trifluoromethoxyacetophenone.

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |

| Friedel-Crafts Acylation | Trifluoromethylbenzene | Acetic Acid, Tetrabutylammonium Bromide, Sodium tert-butoxide | 96.3 | 99.6 | [2] |

| Grignard Reaction | m-Chlorotrifluorotoluene | Magnesium, Acetonitrile | 77.4 | Not Specified | [2] |

| Diazotization | 3-Trifluoromethylaniline | NaNO₂, Acetaldoxime, Copper Salt | 70-80 | >99.5 | [2] |

| Organolithium Reaction | Trifluorotoluene | n-Butyllithium, Acetyl Chloride | 91 | 96 | [2] |

Based on the high yield and purity, the Friedel-Crafts acylation presents a highly efficient and scalable method for the synthesis of 3'-trifluoromethoxyacetophenone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from a high-yield industrial synthesis method.[2]

Step 1: Reaction Setup

-

To a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add trifluoromethylbenzene (1 equivalent), acetic acid (1.2 equivalents), tetrabutylammonium bromide (0.03 equivalents), and sodium tert-butoxide (0.006 equivalents).

-

Pressurize the reactor with nitrogen gas to 0.5-0.6 MPa.

Step 2: Reaction Execution

-

Heat the reaction mixture with stirring to 65-75°C.

-

Maintain this temperature for approximately 9 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., GC or TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction vessel and stir to wash the organic phase.

-

Allow the layers to separate and remove the aqueous phase.

-

The organic phase is then subjected to vacuum distillation to remove any unreacted starting materials and by-products, yielding 3'-trifluoromethoxyacetophenone of high purity.

Part II: α-Bromination of 3'-Trifluoromethoxyacetophenone

The conversion of 3'-trifluoromethoxyacetophenone to its α-bromo derivative is the pivotal step in this synthesis. This transformation is a classic example of an acid-catalyzed α-halogenation of a ketone, a fundamental reaction in organic chemistry.[1][4]

Mechanistic Insight

The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. The generally accepted mechanism involves three key steps:[5][6]

-

Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base (such as the solvent or the conjugate base of the acid) then removes an α-proton, leading to the formation of the more nucleophilic enol tautomer. This is the rate-determining step of the reaction.[6]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source (e.g., Br₂).[5]

-

Deprotonation: The resulting intermediate is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone.

Caption: Acid-catalyzed α-bromination mechanism.

Reaction Optimization and Causality

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.

-

Brominating Agents:

-

Liquid Bromine (Br₂): This is a common and effective brominating agent. It is typically used in a solvent such as acetic acid or methanol.[4][7] While highly reactive, it is also toxic and corrosive, requiring careful handling.[8]

-

N-Bromosuccinimide (NBS): NBS is a solid and therefore easier to handle than liquid bromine. It is often used for selective brominations and can be advantageous in preventing the formation of poly-brominated by-products.[8]

-

Pyridine Hydrobromide Perbromide (Pyridinium Tribromide): This is a stable, crystalline solid that serves as a convenient source of bromine. It is considered a safer alternative to liquid bromine and has been shown to be effective for the α-bromination of various acetophenone derivatives.[8]

-

Copper(II) Bromide: CuBr₂ can also be used as a brominating agent, often under milder conditions.[8]

-

-

Solvent: Acetic acid is a common solvent for these reactions as it can also act as the acid catalyst.[4] Methanol is another suitable solvent, often used in conjunction with a small amount of a strong acid like HCl.[7]

-

Temperature: The reaction temperature influences the rate of reaction. While some brominations can be performed at room temperature, gentle heating is often employed to ensure a reasonable reaction time.[8]

For the synthesis of this compound, pyridine hydrobromide perbromide in acetic acid provides a balance of reactivity, selectivity, and safety, making it a suitable choice for a laboratory-scale preparation.[8]

Detailed Experimental Protocol

The following protocol is adapted from a reported procedure for the α-bromination of the structurally similar 4'-trifluoromethoxyacetophenone.[8]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-trifluoromethoxyacetophenone (1.0 equivalent) in glacial acetic acid.

-

To this solution, add pyridine hydrobromide perbromide (1.1 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

Step 3: Work-up and Purification

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing an ice-water slurry.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Part III: Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show a characteristic singlet for the α-bromomethylene protons (-COCH₂Br).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) group.

Part IV: Safety, Handling, and Waste Disposal

Safety Precautions:

-

This compound and its precursors are hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]

-

The brominating agents used in this synthesis, particularly liquid bromine, are highly toxic and corrosive. Handle with extreme care.[8]

-

The final product is expected to be a lachrymator and an irritant. Avoid inhalation of vapors and contact with skin and eyes.[8][9]

Handling and Storage:

-

Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Waste Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[8]

Conclusion

The synthesis of this compound is a multi-step process that begins with the efficient preparation of its precursor, 3'-trifluoromethoxyacetophenone, for which Friedel-Crafts acylation is a particularly effective method. The subsequent α-bromination is a well-understood acid-catalyzed reaction that can be achieved with a variety of brominating agents. By carefully selecting reagents and controlling reaction conditions, the target molecule can be synthesized in good yield and high purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to access this valuable chemical intermediate.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]

-

European Patent Office. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. Retrieved from [Link]

- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).

- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.

- Gao, Y., et al. (2024).

Sources

- 1. chembk.com [chembk.com]

- 2. data.epo.org [data.epo.org]

- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 2-Bromo-3'-(trifluoromethyl)acetophenone: Synthesis, Reactivity, and Applications

For Research, Scientific, and Drug Development Professionals

Introduction

2-Bromo-3'-(trifluoromethyl)acetophenone is a substituted α-bromoacetophenone that serves as a highly versatile building block in modern organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone moiety and an electron-withdrawing trifluoromethyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly heterocyclic compounds with potential therapeutic applications.[1][2] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this important synthetic intermediate, along with detailed experimental protocols and safety information.

Physicochemical Properties

2-Bromo-3'-(trifluoromethyl)acetophenone, also known as 3-(Trifluoromethyl)phenacyl bromide, is a clear, colorless to pale yellow liquid at room temperature.[3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2003-10-3 | [4][5] |

| Molecular Formula | C₉H₆BrF₃O | [4] |

| Molecular Weight | 267.04 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Purity | ≥95% - 98% | [3][4] |

| Refractive Index (@ 20°C) | 1.5085-1.5125 | [3] |

| IUPAC Name | 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | [3] |

| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, α-bromo-m-trifluoromethylacetophenone | [6] |

Synthesis and Purification

The preparation of 2-Bromo-3'-(trifluoromethyl)acetophenone is typically achieved through the α-bromination of its precursor, 3'-(trifluoromethyl)acetophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Part 1: Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone

A common and effective method for synthesizing the acetophenone precursor is through a Grignard reaction. This involves the reaction of 3-bromobenzotrifluoride with magnesium to form a Grignard reagent, which is then acylated.[5]

Caption: Synthesis of the 3'-(trifluoromethyl)acetophenone precursor.

Part 2: α-Bromination to Yield 2-Bromo-3'-(trifluoromethyl)acetophenone

The direct bromination of 3'-(trifluoromethyl)acetophenone at the α-position is an effective method for producing the final product. The use of bromine in a suitable solvent like acetic acid facilitates this transformation.[6]

Caption: α-Bromination of the precursor to the final product.

Detailed Experimental Protocol for Synthesis[7]

The following protocol is adapted from a patented procedure for the synthesis of m-(Trifluoromethyl)phenacyl bromide.[6]

Materials:

-

m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol)

-

Acetic acid (120 ml total)

-

Bromine (9.1 g, 0.057 mol)

-

Ice

-

Ether

-

Saturated NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid in a suitable reaction flask.

-